molecular formula C16H13NO5 B1323959 4-Ethoxycarbonyl-3'-nitrobenzophenone CAS No. 890098-31-4

4-Ethoxycarbonyl-3'-nitrobenzophenone

Cat. No. B1323959
CAS RN: 890098-31-4
M. Wt: 299.28 g/mol
InChI Key: IUXAUUIRPSPUIT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Ethoxycarbonyl-3’-nitrobenzophenone consists of a benzophenone core with an ethoxycarbonyl group at the 4-position and a nitro group at the 3’-position . The InChI code for this compound is 1S/C16H13NO5/c1-2-22-16(19)13-5-3-4-12(10-13)15(18)11-6-8-14(9-7-11)17(20)21/h3-10H,2H2,1H3 .


Physical And Chemical Properties Analysis

4-Ethoxycarbonyl-3’-nitrobenzophenone has a molecular weight of 299.28 g/mol . It has a density of 1.28 g/cm3 and a boiling point of 464.6ºC at 760 mmHg .

Scientific Research Applications

Pharmaceutical Research

4-Ethoxycarbonyl-3’-nitrobenzophenone: is utilized in pharmaceutical research for the synthesis of complex molecules. Its chemical structure allows it to act as an intermediate in the creation of various pharmacologically active compounds. The nitro group, in particular, can be transformed into amino derivatives which are key components in many drugs .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block. It’s particularly useful in the synthesis of aromatic compounds, where the ethoxycarbonyl group can undergo nucleophilic attack, enabling the formation of a wide range of benzophenone derivatives. These derivatives are crucial for developing new organic materials with potential applications in industry .

Material Science

The compound’s ability to absorb light makes it a candidate for research in material science, especially in the development of photoreactive polymers. These polymers have applications in creating smart materials that can change their properties in response to light, which is valuable for sensors and switches .

Analytical Chemistry

4-Ethoxycarbonyl-3’-nitrobenzophenone: is also used as a standard in chromatography due to its stable and distinctive chemical properties. It helps in the calibration of equipment and the quantification of similar compounds in complex mixtures, ensuring accuracy in analytical procedures .

Agriculture

In the agricultural sector, research is being conducted to explore the use of this compound as a precursor for the synthesis of agrochemicals. Its structural components could be key in developing new pesticides or herbicides that are more effective and environmentally friendly .

Dye Industry

The benzophenone moiety is a common component in dye chemistry4-Ethoxycarbonyl-3’-nitrobenzophenone could be used to synthesize novel dyes with unique properties, such as enhanced stability to light and washing, which is highly desirable in textile manufacturing .

Environmental Studies

Environmental scientists are interested in the breakdown products of 4-Ethoxycarbonyl-3’-nitrobenzophenone . Understanding its degradation pathways can help assess its environmental impact, particularly its persistence and potential toxicity in ecosystems .

Biochemistry

Lastly, in biochemistry, the compound’s reactivity is of interest for probing enzyme mechanisms. By studying how enzymes interact with this compound, researchers can gain insights into the catalytic processes of enzymes that are similar to those found in living organisms .

properties

IUPAC Name

ethyl 4-(3-nitrobenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-2-22-16(19)12-8-6-11(7-9-12)15(18)13-4-3-5-14(10-13)17(20)21/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXAUUIRPSPUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641522
Record name Ethyl 4-(3-nitrobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxycarbonyl-3'-nitrobenzophenone

CAS RN

890098-31-4
Record name Ethyl 4-(3-nitrobenzoyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(3-nitrobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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